Cas no 1367797-83-8 (5,6-dichloroisoquinoline-1-carbonitrile)

5,6-dichloroisoquinoline-1-carbonitrile structure
1367797-83-8 structure
商品名:5,6-dichloroisoquinoline-1-carbonitrile
CAS番号:1367797-83-8
MF:C10H4Cl2N2
メガワット:223.058159828186
MDL:MFCD26666979
CID:5189208
PubChem ID:82571519

5,6-dichloroisoquinoline-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Isoquinolinecarbonitrile, 5,6-dichloro-
    • 5,6-dichloroisoquinoline-1-carbonitrile
    • MDL: MFCD26666979
    • インチ: 1S/C10H4Cl2N2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H
    • InChIKey: LSAZCZOUUOHPAZ-UHFFFAOYSA-N
    • ほほえんだ: C1(C#N)C2=C(C(Cl)=C(Cl)C=C2)C=CN=1

5,6-dichloroisoquinoline-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-320474-1g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8
1g
$1414.0 2023-09-04
Enamine
EN300-320474-2.5g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8 95.0%
2.5g
$2771.0 2025-03-19
Enamine
EN300-320474-1.0g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8 95.0%
1.0g
$1414.0 2025-03-19
Enamine
EN300-320474-0.25g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8 95.0%
0.25g
$1300.0 2025-03-19
Enamine
EN300-320474-0.05g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8 95.0%
0.05g
$1188.0 2025-03-19
Enamine
EN300-320474-0.1g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8 95.0%
0.1g
$1244.0 2025-03-19
Enamine
EN300-320474-10.0g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8 95.0%
10.0g
$6082.0 2025-03-19
Enamine
EN300-320474-5g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8
5g
$4102.0 2023-09-04
Enamine
EN300-320474-5.0g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8 95.0%
5.0g
$4102.0 2025-03-19
Enamine
EN300-320474-0.5g
5,6-dichloroisoquinoline-1-carbonitrile
1367797-83-8 95.0%
0.5g
$1357.0 2025-03-19

5,6-dichloroisoquinoline-1-carbonitrile 関連文献

Related Articles

5,6-dichloroisoquinoline-1-carbonitrileに関する追加情報

Recent Advances in the Study of 5,6-Dichloroisoquinoline-1-carbonitrile (CAS: 1367797-83-8)

5,6-Dichloroisoquinoline-1-carbonitrile (CAS: 1367797-83-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a versatile scaffold for the synthesis of bioactive molecules, particularly in the context of kinase inhibition and anticancer activity. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.

One of the key areas of interest in recent research has been the exploration of 5,6-dichloroisoquinoline-1-carbonitrile as a precursor for the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as JAK2 and FLT3, which are implicated in hematologic malignancies. The study employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy and selectivity, leading to the identification of promising lead candidates.

In addition to its kinase inhibitory properties, 5,6-dichloroisoquinoline-1-carbonitrile has also been investigated for its potential as an anticancer agent. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, providing valuable insights into its therapeutic potential. Furthermore, the compound's favorable pharmacokinetic profile, as evidenced by its stability and bioavailability in animal models, underscores its suitability for further development.

Another notable advancement in the study of 5,6-dichloroisoquinoline-1-carbonitrile is its application in the synthesis of novel heterocyclic frameworks. Researchers have leveraged its reactive nitrile group to construct diverse molecular architectures with enhanced biological activities. For instance, a 2022 study in Organic Letters described a one-pot synthesis strategy to generate fused isoquinoline derivatives, which exhibited improved potency against bacterial pathogens. This approach not only expands the chemical space for drug discovery but also highlights the compound's versatility as a building block in organic synthesis.

Despite these promising developments, challenges remain in the clinical translation of 5,6-dichloroisoquinoline-1-carbonitrile-based therapeutics. Issues such as off-target effects and metabolic stability require further optimization through medicinal chemistry approaches. Ongoing research aims to address these limitations by designing analogs with improved selectivity and pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of these compounds into clinical trials.

In conclusion, 5,6-dichloroisoquinoline-1-carbonitrile (CAS: 1367797-83-8) represents a compelling scaffold for the development of novel therapeutics, particularly in the areas of kinase inhibition and anticancer therapy. Recent studies have elucidated its mechanism of action, optimized its biological activity, and expanded its synthetic utility. As research continues to advance, this compound holds significant promise for addressing unmet medical needs in oncology and beyond. Future investigations should focus on overcoming existing challenges and translating these findings into clinically viable treatments.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司